molecular formula C13H19N3O6S B2826086 Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate CAS No. 2309456-58-2

Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate

Cat. No. B2826086
CAS RN: 2309456-58-2
M. Wt: 345.37
InChI Key: FSQXTWPARQTOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate, also known as TBNAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBNAPA is a sulfonamide derivative and is widely used as a reagent in organic synthesis.

Scientific Research Applications

Chemoselective Nitration

Chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite has been reported, highlighting an efficient method for converting aromatic sulfonamides into their mono-nitro derivatives. This process exhibits high selectivity for sulfonamide functionalized aryl systems, even in the presence of other sensitive functionalities, demonstrating the potential for selective modifications in complex molecules (Kilpatrick, Heller, & Arns, 2013).

Multi-coupling Reagent

The compound "3-Bromo-2-(tert-butylsulfonyl)-1-propene" acts as a versatile multi-coupling reagent, reacting with various electrophiles to yield highly functionalized sulfones. These sulfones can be transformed into enones or dienones, showcasing the compound's utility as a synthetic equivalent for multiple synthons, indicating its role in the synthesis of complex organic structures (Auvray, Knochel, & Normant, 1985).

Oxidative Intermolecular Reactions

Tert-butyl nitrite has been identified as a versatile reagent in various oxidative intermolecular reactions. Its application spans from nitrosation and diazotization to nitration and oxidation, highlighting its role in activating molecular oxygen for initiating radical reactions. This wide range of applications underlines the compound's significance in organic synthesis, offering pathways for creating diverse organic compounds with potential applications in material science, pharmacology, and more (Li & Jia, 2017).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating the critical role of the tert-butyl group in activating imines for nucleophilic addition. This methodology facilitates the synthesis of a wide range of enantioenriched amines, showcasing the importance of tert-butyl-based compounds in the development of chiral amines with applications in drug discovery and development (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)6-7-15-10-5-4-9(23(14,20)21)8-11(10)16(18)19/h4-5,8,15H,6-7H2,1-3H3,(H2,14,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQXTWPARQTOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.